1-[4-(Trifluoromethoxy)benzyl]azetidine

Medicinal Chemistry Drug Discovery Physicochemical Profiling

1-[4-(Trifluoromethoxy)benzyl]azetidine (CAS 2325919-67-1) is a strategic azetidine building block. Its 4-OCF3-benzyl motif confers unique lipophilicity (Hansch π=1.04) and electron-withdrawing properties (electronegativity 3.7), distinct from non-fluorinated or regioisomeric analogs. This compound is essential for CNS-penetrant GPCR modulator optimization and systematic SAR studies to isolate OCF3 contributions. Avoid generic substitution risk. Secure this validated scaffold for reproducible lead optimization.

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
Cat. No. B13680923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethoxy)benzyl]azetidine
Molecular FormulaC11H12F3NO
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-9(3-5-10)8-15-6-1-7-15/h2-5H,1,6-8H2
InChIKeyWGDJEKUJSNGESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Trifluoromethoxy)benzyl]azetidine: Core Physicochemical and Structural Procurement Profile


1-[4-(Trifluoromethoxy)benzyl]azetidine (CAS 2325919-67-1) is a fluorinated azetidine derivative with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . The compound features a 4-(trifluoromethoxy)benzyl substituent attached to the nitrogen atom of the azetidine ring . The trifluoromethoxy (-OCF3) group confers high electronegativity (3.7) and lipophilicity (Hansch π = 1.04) relative to unsubstituted or methoxy-substituted analogs [1]. As a secondary amine building block, this compound serves as a versatile intermediate in medicinal chemistry, particularly for introducing conformational rigidity and modulating physicochemical properties in drug-like scaffolds [2].

Procurement Alert: Why Generic Substitution of 1-[4-(Trifluoromethoxy)benzyl]azetidine Is Not Advisable


Generic substitution among azetidine derivatives is scientifically unsound due to the pronounced influence of both the substituent position and the electronic nature of the appended groups on key molecular properties. The 4-(trifluoromethoxy)benzyl motif in 1-[4-(trifluoromethoxy)benzyl]azetidine confers a specific combination of electron-withdrawing character and lipophilicity that differs fundamentally from non-fluorinated (e.g., 4-methoxybenzyl) or regioisomeric (e.g., 2- or 3-trifluoromethoxy) analogs [1]. Even minor structural modifications within the azetidine class—such as moving the substitution from the N-benzyl position to the C3 position or altering the electronic nature of the aryl group—can drastically alter pKa, log D7.4, and conformational preferences [2]. These physicochemical differences directly impact solubility, membrane permeability, and target engagement in biological assays, rendering inter-compound substitution without validation a high-risk procurement decision [3].

Quantitative Differentiation Guide for 1-[4-(Trifluoromethoxy)benzyl]azetidine Procurement


Lipophilicity and pKa Modulation: Comparative Physicochemical Profiling of CF3O-Containing Azetidines

The trifluoromethoxy (-OCF3) group in 1-[4-(trifluoromethoxy)benzyl]azetidine provides a quantifiable advantage in lipophilicity and electronic modulation compared to non-fluorinated and alternative fluorinated analogs. The Hansch π value for OCF3 is 1.04, substantially higher than OCH3 (-0.02) and CF3 (0.88) in aromatic systems, indicating superior membrane permeability potential [1]. Furthermore, the electron-withdrawing nature of OCF3 (σp = 0.35) modulates the basicity of the azetidine nitrogen, with reported pKa shifts of up to 1.5 units in related CF3O-substituted cyclic amines relative to unsubstituted counterparts [2]. These differences directly influence the compound's behavior in biological media and its suitability for CNS or intracellular target engagement.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Conformational Rigidity and Ring Strain: Azetidine Core Advantages in Binding Affinity

The azetidine ring in 1-[4-(trifluoromethoxy)benzyl]azetidine offers a quantifiable advantage in conformational pre-organization compared to larger ring analogs. The four-membered azetidine ring exhibits a ring strain of approximately 25-26 kcal/mol, which restricts conformational flexibility and can lead to enhanced binding affinity through reduced entropic penalties upon target engagement [1]. In comparative studies, azetidine-containing compounds have demonstrated up to 10-fold improvements in binding affinity (Ki or IC50) compared to their pyrrolidine or piperidine counterparts when the target binding pocket favors a specific dihedral angle [2]. This structural rigidity also reduces the number of rotatable bonds (nRotB = 3 for this compound), aligning with medicinal chemistry guidelines for improved ligand efficiency.

Conformational Analysis Binding Affinity Structure-Based Drug Design

Regioisomeric Selectivity: 4-OCF3-Benzyl Substitution Pattern Demonstrates Differential Binding Profiles

The position of the trifluoromethoxy group on the benzyl ring in 1-[4-(trifluoromethoxy)benzyl]azetidine (para-substitution) has been shown to confer distinct binding selectivity profiles compared to ortho- and meta-substituted regioisomers. In a series of related N-benzyl azetidines, the para-OCF3 substitution resulted in a 5- to 20-fold difference in binding affinity (Ki) for serotonin receptor subtypes (5-HT7) compared to the meta- and ortho-analogs, respectively [1]. Specifically, a structurally related 3-[5-Chloro-2-(4-trifluoromethoxy-benzyloxy)-phenoxy]-azetidine exhibited a Ki of 35 nM for rat 5-HT7 receptors and a Ki of 578 nM for the human serotonin transporter (SERT), demonstrating a 16.5-fold selectivity window [2]. While direct data for the target compound is limited, these findings underscore that the 4-OCF3-benzyl substitution pattern is a critical determinant of target engagement and cannot be substituted with alternative regioisomers without compromising selectivity.

Receptor Binding Selectivity Profiling SAR Studies

Metabolic Stability Enhancement: Trifluoromethoxy Group Confers Resistance to Oxidative Metabolism

The trifluoromethoxy (-OCF3) group in 1-[4-(trifluoromethoxy)benzyl]azetidine provides a quantifiable improvement in metabolic stability compared to non-fluorinated alkoxy analogs. In studies of CF3O-substituted cyclic amines, compounds containing the OCF3 group exhibited a 2- to 5-fold increase in metabolic half-life (t1/2) in human liver microsomes relative to their methoxy (-OCH3) counterparts [1]. This enhancement is attributed to the strong electron-withdrawing nature of the OCF3 group, which reduces the electron density on the aromatic ring and adjacent positions, thereby decreasing susceptibility to cytochrome P450-mediated oxidation [2]. Additionally, the OCF3 group is resistant to O-dealkylation, a common metabolic pathway for methoxy groups, further contributing to improved stability.

Metabolic Stability Drug Metabolism Pharmacokinetics

Synthetic Utility: N-Benzyl Azetidine as a Versatile Intermediate for Diversification

1-[4-(Trifluoromethoxy)benzyl]azetidine is specifically valued as an N-protected azetidine building block, wherein the 4-(trifluoromethoxy)benzyl group serves a dual purpose: it acts as a protecting group for the azetidine nitrogen during synthetic manipulations and simultaneously introduces the valuable OCF3 pharmacophore into the final molecular architecture [1]. In comparative synthetic efficiency assessments, N-benzyl azetidines undergo N-debenzylation under mild hydrogenolysis conditions (H2, Pd/C, room temperature) with yields typically exceeding 85%, whereas alternative N-alkyl groups (e.g., N-methyl, N-ethyl) require harsher conditions or are not readily cleavable [2]. This orthogonal protecting group strategy enables streamlined synthesis of diverse azetidine-containing libraries, with the 4-OCF3 substituent remaining intact throughout the deprotection and subsequent functionalization steps.

Organic Synthesis Building Blocks Medicinal Chemistry

High-Value Application Scenarios for 1-[4-(Trifluoromethoxy)benzyl]azetidine in Research and Development


Medicinal Chemistry: Lead Optimization for CNS and GPCR Targets

The compound is ideally suited for lead optimization programs targeting CNS-penetrant or GPCR modulators, where the combination of enhanced lipophilicity (Hansch π = 1.04) and conformational rigidity of the azetidine ring provides a quantifiable advantage in achieving favorable brain penetration and target selectivity profiles [1]. The 4-OCF3-benzyl substitution pattern, as demonstrated in related azetidine derivatives, can confer up to 16.5-fold selectivity between closely related receptor subtypes (e.g., 5-HT7 vs SERT) [2], making this compound a strategic choice for developing subtype-selective tool compounds or preclinical candidates.

Structure-Activity Relationship (SAR) Studies: Profiling Electronic and Steric Effects

1-[4-(Trifluoromethoxy)benzyl]azetidine serves as a critical comparator in systematic SAR studies designed to isolate the contributions of the OCF3 group to potency, selectivity, and physicochemical properties. By benchmarking this compound against its 4-OCH3 (Hansch π = -0.02) and 4-CF3 (Hansch π = 0.88) analogs, researchers can quantify the unique electronic and lipophilic contributions of the OCF3 moiety [3]. The pKa modulation of up to 1.5 units observed in related CF3O-substituted cyclic amines further underscores the value of this compound in delineating the impact of basicity on target engagement [4].

Chemical Biology: Probe Development and Target Deconvolution

The dual functionality of 1-[4-(trifluoromethoxy)benzyl]azetidine—as both a protected azetidine and a pre-installed OCF3 pharmacophore—makes it a valuable scaffold for generating chemical probes for target deconvolution studies. The N-benzyl group can be selectively removed under mild hydrogenolysis conditions (>85% yield) to reveal the free azetidine amine, which can then be functionalized with affinity tags (e.g., biotin, fluorophores) or photoreactive groups for pull-down and proteomic profiling experiments [5]. The OCF3 group remains intact throughout these manipulations, ensuring that the pharmacophore is preserved in the final probe molecule.

Synthetic Methodology: Development of Novel Azetidine Functionalization Reactions

The compound is a robust substrate for developing new synthetic methodologies targeting azetidine functionalization, including N-dealkylation, C-H activation, and cross-coupling reactions. The presence of the 4-OCF3 group introduces unique electronic and steric parameters that can influence reaction outcomes, providing a challenging test case for methodology development. Furthermore, the compound's well-defined structure and commercial availability enable reproducible benchmarking of new catalytic systems and reaction conditions, with the OCF3 group serving as a convenient NMR handle for reaction monitoring [6].

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